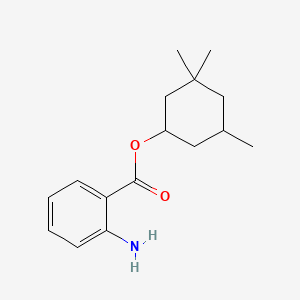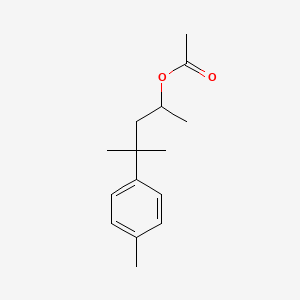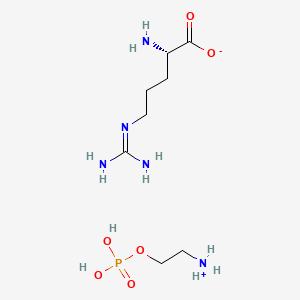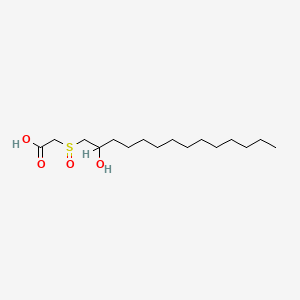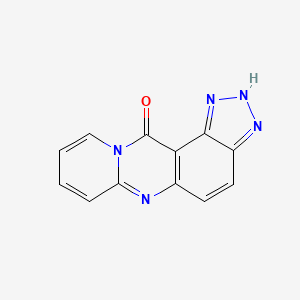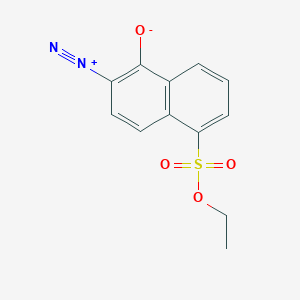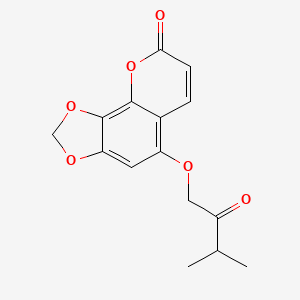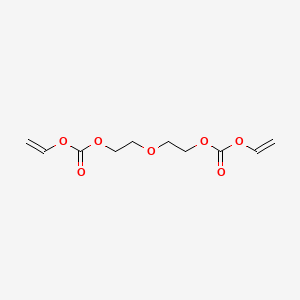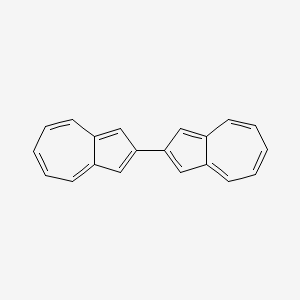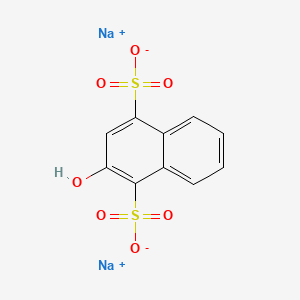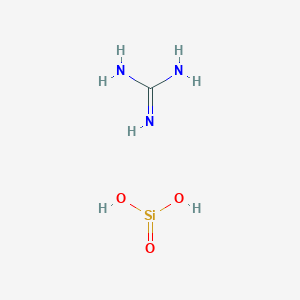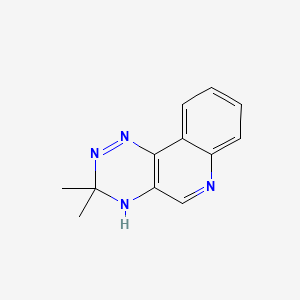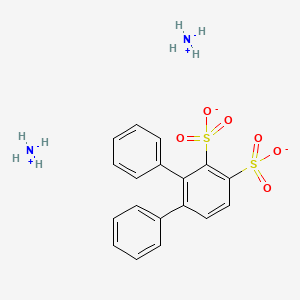
(Terphenyl)disulphonic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Terphenyl)disulphonic acid, ammonium salt is a chemical compound with the molecular formula C18H14O6S2(NH4)2. It is known for its unique structure, which consists of a terphenyl backbone with two sulfonic acid groups and ammonium ions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Terphenyl)disulphonic acid, ammonium salt typically involves the sulfonation of terphenyl. The reaction is carried out by treating terphenyl with sulfuric acid or oleum, resulting in the formation of terphenyl disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of terphenyl using sulfuric acid in large reactors, followed by neutralization with ammonium hydroxide. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
(Terphenyl)disulphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted terphenyl compounds .
Scientific Research Applications
(Terphenyl)disulphonic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of (Terphenyl)disulphonic acid, ammonium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic and binding processes. The compound’s effects are mediated through pathways involving sulfonation and desulfonation reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedisulfonic acid disodium salt: Similar in structure but with sodium ions instead of ammonium ions.
Benzene-1,3-disulfonic acid: Lacks the terphenyl backbone, making it less complex.
Uniqueness
(Terphenyl)disulphonic acid, ammonium salt is unique due to its terphenyl backbone, which provides additional stability and reactivity compared to simpler sulfonic acids. This structural complexity allows for a broader range of applications and more robust chemical interactions .
Properties
CAS No. |
83997-40-4 |
|---|---|
Molecular Formula |
C18H20N2O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
diazanium;3,4-diphenylbenzene-1,2-disulfonate |
InChI |
InChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3 |
InChI Key |
KGIFTQQEHVJXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


